heptanoyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

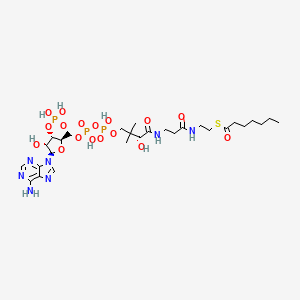

Heptanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of heptanoic acid. It derives from a coenzyme A and a heptanoic acid. It is a conjugate acid of a this compound(4-).

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Metabolism

Heptanoyl-CoA is involved in several metabolic processes, particularly in fatty acid metabolism. It serves as a substrate for various enzymes that facilitate the β-oxidation process, which is crucial for energy production from fatty acids. The compound participates in mitochondrial and peroxisomal pathways, contributing to the generation of acetyl-CoA and other metabolites essential for cellular functions .

Case Study: Reye Syndrome

A notable study examined the accumulation of short- and medium-chain acyl-CoA intermediates, including this compound, in patients with Reye syndrome. The research suggested that impaired fatty acid oxidation leads to elevated levels of these metabolites, which may contribute to the disease's clinical manifestations. The findings indicate that this compound accumulation could inhibit mitochondrial pathways critical for energy metabolism .

Analytical Methods for Acyl-CoA Profiling

The development of analytical techniques to measure this compound levels is vital for understanding its role in metabolic health. A recent study introduced a targeted HILIC-MS/MS method that allows for the simultaneous analysis of various acyl-CoA species, including this compound. This method was applied to HepG2 cells under different conditions, revealing alterations in acyl-CoA profiles that correlate with metabolic states .

| Parameter | Method | Findings |

|---|---|---|

| Analytical Technique | HILIC-MS/MS | Identified differences in acyl-CoA profiles |

| Sample Type | HepG2 Cells | Increased medium- and long-chain acyl-CoAs observed |

| Condition | Starved State | Decreased free CoA levels |

Biotechnological Applications

This compound is also significant in biotechnological applications where it can be used as a building block for synthesizing bioactive compounds. Enzymatic modifications using this compound derivatives have been explored to create novel compounds with potential therapeutic properties.

Case Study: Enzyme Engineering

Research on a mutant enzyme capable of synthesizing this compound from heptanoic acid demonstrated its utility in generating various acyl-CoA products. This enzymatic approach allows for the production of useful chemical building blocks that can be employed in diverse applications, including drug development and metabolic engineering .

Clinical Implications

The measurement and understanding of this compound levels have clinical implications, especially concerning metabolic disorders. Elevated levels of medium-chain acyl-CoAs have been linked to various conditions, including metabolic syndromes and mitochondrial diseases.

Clinical Research Findings

- In patients with metabolic disorders, abnormal accumulation of this compound has been observed, suggesting its potential as a biomarker for diagnosing specific fatty acid oxidation defects.

- Studies indicate that therapeutic strategies targeting the normalization of acyl-CoA profiles may improve clinical outcomes in affected individuals .

Eigenschaften

CAS-Nummer |

17331-97-4 |

|---|---|

Molekularformel |

C28H48N7O17P3S |

Molekulargewicht |

879.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptanethioate |

InChI |

InChI=1S/C28H48N7O17P3S/c1-4-5-6-7-8-19(37)56-12-11-30-18(36)9-10-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-13-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1 |

InChI-Schlüssel |

CHVYGJMBUXUTSX-SVHODSNWSA-N |

SMILES |

CCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomerische SMILES |

CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.